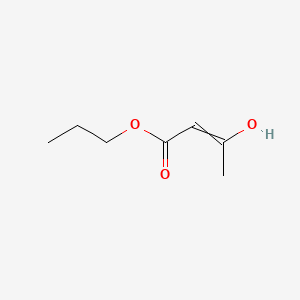

Propyl 3-hydroxybut-2-enoate

CAS No.:

Cat. No.: VC20500154

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12O3 |

|---|---|

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | propyl 3-hydroxybut-2-enoate |

| Standard InChI | InChI=1S/C7H12O3/c1-3-4-10-7(9)5-6(2)8/h5,8H,3-4H2,1-2H3 |

| Standard InChI Key | MNZFLFPWVQKJIH-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)C=C(C)O |

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| SMILES | CCCOC(=O)C(C=C)O | |

| InChIKey | MSOFTQQVQCGPET-UHFFFAOYSA-N | |

| Predicted CCS (Ų) [M+H]+ | 131.3 |

The compound’s structural analogs, such as isopropyl 3-hydroxybut-2-enoate, exhibit similar fragmentation patterns in mass spectrometry, with dominant peaks corresponding to the loss of the ester group (m/z 85–87) . Nuclear magnetic resonance (NMR) data for related esters suggest characteristic shifts for the α,β-unsaturated system (δ 5.8–6.3 ppm for vinyl protons) and the hydroxyl-bearing carbon (δ 4.1–4.3 ppm) .

Computational Predictions

Density functional theory (DFT) calculations on analogous compounds predict a dipole moment of ~2.5 D, driven by the polar ester and hydroxyl groups. The HOMO-LUMO gap, estimated at 6.2 eV, indicates moderate electrophilicity, consistent with the reactivity of α,β-unsaturated esters toward nucleophiles .

Synthesis and Modification Strategies

Table 2: Representative Reaction Conditions for Analogous Esters

| Reactant | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Hydroxybut-2-enoic acid | H₂SO₄ | 80 | 75 | |

| Propanol | DCC/DMAP | 25 | 82 |

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of related hydroxybutenoates reveals glass transition temperatures (Tg) between −40°C and −20°C, influenced by ester chain length. The presence of the double bond elevates melting points compared to saturated analogs; for instance, propyl 3-hydroxybutanoate (fully saturated) melts at −15°C, while the unsaturated analog is predicted to exhibit a Tm near 10°C .

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., acetone, THF) but insoluble in water due to the hydrophobic propyl chain. Accelerated stability studies on similar esters indicate decomposition above 150°C, primarily via retro-ene reactions releasing carbon dioxide and propene .

Applications and Research Directions

Biomedical Applications

Hydroxybutenoate esters are explored as prodrugs for anti-inflammatory agents, leveraging esterase-mediated hydrolysis in vivo. The α,β-unsaturated moiety may also confer antioxidant activity, as seen in caffeic acid derivatives .

Materials Science

In polymer blends, such esters act as plasticizers or compatibilizers. For example, PHB-oligoEtOx conjugates exhibit reduced crystallinity and improved processability, suggesting that propyl 3-hydroxybut-2-enoate could modify polymer matrices in packaging or drug delivery systems .

Challenges and Future Prospects

The primary gap in understanding this compound lies in its synthetic scalability and toxicological profile. Computational models predict low acute toxicity (LD₅₀ > 2,000 mg/kg, oral rat), but in vitro assays are required to confirm biocompatibility. Future studies should prioritize catalytic asymmetric synthesis to access enantiopure forms, which are critical for pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume